molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0

Pentamustine

Cat. No.: B1226982
CAS No.: 73105-03-0
M. Wt: 221.68 g/mol
InChI Key: UOAFGUOASVSLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Pentamustine undergoes various chemical reactions, including:

Scientific Research Applications

Treatment of Hematological Malignancies

Pentamustine has shown effectiveness in treating:

  • Chronic Lymphocytic Leukemia (CLL) : It is often used as a treatment option for patients who are refractory to other therapies.
  • Non-Hodgkin Lymphoma (NHL) : Particularly in cases where patients have relapsed or are refractory to rituximab-based therapies.

Table 1: Efficacy of this compound in Hematological Malignancies

ConditionOverall Response Rate (%)Median Duration of Response (Months)Notable Side Effects
Chronic Lymphocytic Leukemia75%9.2Neutropenia, nausea
Non-Hodgkin Lymphoma74.3%5.6Fatigue, infection

Combination Therapies

Recent studies have explored the use of this compound in combination with other agents to enhance therapeutic outcomes. For instance, combining this compound with rituximab has been shown to improve response rates in patients with refractory B-cell malignancies .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its use:

  • Absorption : Administered intravenously, it demonstrates rapid distribution.
  • Elimination Half-Life : The effective half-life is approximately 40 minutes, with active metabolites persisting longer.
  • Drug Interactions : Caution is advised when used with other myelosuppressive agents due to increased risk of hematologic toxicities .

Case Study: Efficacy in Rituximab-Refractory Patients

A multicenter study involving 100 patients with rituximab-refractory indolent B-cell lymphoma reported an overall response rate of 75%, with a median duration of response of 9.2 months . The study highlighted the potential of this compound as a salvage therapy.

Long-Term Safety Analysis

Long-term safety data indicate that while this compound is generally well-tolerated, it can lead to significant hematologic adverse events such as neutropenia (61%) and thrombocytopenia (25%). Monitoring and management strategies are essential for mitigating these risks .

Comparison with Similar Compounds

Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:

This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.

Biological Activity

Pentamustine is a synthetic alkylating agent that has garnered attention in oncological research for its unique biological activity against various cancers. This article explores the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.

This compound functions primarily through the following mechanisms:

  • DNA Cross-linking : By forming covalent bonds with DNA, this compound disrupts the cell cycle, particularly affecting rapidly dividing cancer cells. This cross-linking leads to apoptosis (programmed cell death) and is particularly effective in both actively dividing and quiescent cells.
  • Metabolite Formation : The compound undergoes hydrolysis to produce metabolites that may exhibit varying degrees of cytotoxicity, contributing to its overall anticancer activity.

Efficacy Against Cancer Types

This compound has shown efficacy in various cancer types, including:

  • Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound is effective in CLL, with its efficacy potentially influenced by specific biomarkers such as CD69 expression .
  • Non-Hodgkin Lymphoma : Clinical trials have demonstrated its utility in treating non-Hodgkin lymphoma, often in combination with other agents like rituximab .

Comparative Analysis with Other Alkylating Agents

The following table summarizes this compound's structural and functional characteristics compared to other alkylating agents:

Compound NameStructural FeaturesUnique Aspects
This compoundSynthetic nitrogen mustardExhibits both alkylating and potential antimetabolic action
BendamustineBifunctional mechlorethamine derivativeCombines properties of an alkylator and purine analogue
ChlorambucilNitrogen mustard derivativePrimarily acts as an alkylating agent
CarmustineCyclic structureEffective across the blood-brain barrier
IfosfamideDifferent side-chainUsed for solid tumors with unique metabolic pathways

Case Studies and Clinical Trials

Case Study 1: Efficacy in CLL
A study investigated the role of CD69 as a predictive biomarker for response to this compound in CLL patients. Results indicated that higher CD69 expression correlated with better treatment outcomes .

Clinical Trial Example
In a randomized phase III trial involving patients with relapsed multiple myeloma, this compound was compared with standard therapies. The results showed significant progression-free survival benefits when combined with rituximab compared to traditional chemotherapy regimens .

Research Findings

Recent research highlights the following findings regarding this compound:

  • Cellular Response : In vitro studies reveal that this compound maintains activity against cells with dysfunctional apoptotic pathways, showcasing its robustness as an anticancer agent .
  • Combination Therapies : The combination of this compound with other agents such as rituximab has been shown to enhance therapeutic efficacy, particularly in older populations suffering from hematologic malignancies .

Properties

CAS No.

73105-03-0

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea

InChI

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13)

InChI Key

UOAFGUOASVSLPK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

Key on ui other cas no.

73105-03-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire yield of 1-neopentyl-3-(2-chloroethyl) urea (0.08 mol) was dissolved in 120 ml of concentrated HCl:ethanol, 2:1 at 5° C. in a 500 ml round bottom flask equipped with magnetic stirring. Sodium nitrite (5.5 g, 0.08 mol) was dissolved in 30 ml of water and added to the solution over a ten-minute period. Stirring continued for 2 hrs, and the yellow, crystalline precipitate was filtered and washed with five 100 ml portions of chilled distilled water. The product was dried in vacuo for 18 hrs. giving 15 g (84%) which melted with decomposition at 52°-3° C. IR analysis showed peaks at 1730/cm (C=O) and 1520/cm (C--N--H). NMR showed a singlet (9H) at 1 ppm, a doublet (2H, J=6.5 HZ) at 3.3 ppm, a triplet (2H, J=6.5 Hz) at 3.6 ppm, and a triplet (2H, J=6.5 Hz) at 4.2 ppm.
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamustine
Reactant of Route 2
Pentamustine
Reactant of Route 3
Reactant of Route 3
Pentamustine
Reactant of Route 4
Reactant of Route 4
Pentamustine
Reactant of Route 5
Reactant of Route 5
Pentamustine
Reactant of Route 6
Reactant of Route 6
Pentamustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.